Product packaging for 4-Methyl-5H-indeno[1,2-b]pyridine(Cat. No.:CAS No. 64292-01-9)

4-Methyl-5H-indeno[1,2-b]pyridine

Cat. No.: B11908905
CAS No.: 64292-01-9
M. Wt: 181.23 g/mol
InChI Key: UZYYAMDRMYUWIS-UHFFFAOYSA-N
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Description

4-Methyl-5H-indeno[1,2-b]pyridine (CAS 244-99-5) is a nitrogen-containing heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and chemical biology research. With a molecular formula of C13H11N and a molecular weight of 181.23 g/mol, this compound provides a planar, rigid structure that is valuable for investigating molecular interactions . The core 5H-indeno[1,2-b]pyridine structure is sometimes referred to as 4-azafluorene, highlighting its relationship to biologically relevant frameworks . This compound is a key intermediate for synthesizing a wide range of derivatives for various research applications. Patents describe its utility in the preparation of herbicidal agents and plant growth regulators . Furthermore, the indenopyridine scaffold is of significant interest in anticancer research. Extensive studies on structurally related 2,4-diaryl-5H-indeno[1,2-b]pyridine derivatives have demonstrated their potential as topoisomerase I and II inhibitors, which are important targets in oncology drug discovery . The planar conformation of these rigid, fused-ring systems facilitates intercalation into DNA and fitting into enzyme active sites, making them a privileged structure for developing novel therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N B11908905 4-Methyl-5H-indeno[1,2-b]pyridine CAS No. 64292-01-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64292-01-9

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

4-methyl-5H-indeno[1,2-b]pyridine

InChI

InChI=1S/C13H11N/c1-9-6-7-14-13-11-5-3-2-4-10(11)8-12(9)13/h2-7H,8H2,1H3

InChI Key

UZYYAMDRMYUWIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC3=CC=CC=C3C2=NC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methyl 5h Indeno 1,2 B Pyridine and Its Derivatives

Multi-Component Reaction (MCR) Strategies for Indeno[1,2-b]pyridine Assembly

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like 4-methyl-5H-indeno[1,2-b]pyridine from simple starting materials in a single step. These reactions are highly valued for their efficiency and ability to generate molecular diversity.

Hantzsch-Type Cyclocondensation Approaches

The Hantzsch pyridine (B92270) synthesis, a classic MCR, involves the condensation of an aldehyde, a β-ketoester (two equivalents), and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgyoutube.com This method first produces a dihydropyridine (B1217469) derivative, which is then oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org While traditionally used for the synthesis of 1,4-dihydropyridines, modifications of this reaction can be applied to construct the indenopyridine framework. wikipedia.orgnih.gov

The general mechanism involves the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound via Knoevenagel condensation of the aldehyde and the second equivalent of the β-ketoester. organic-chemistry.orgyoutube.com The subsequent Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization and dehydration, yields the dihydropyridine ring. youtube.com A final oxidation step leads to the aromatic pyridine core. wikipedia.org The use of microwave irradiation has been shown to accelerate this reaction and improve yields. nih.govutrgv.edu

Condensation Reactions Involving 1,3-Indanedione and Related Precursors with Carbonyl Compounds and Nitrogen Sources

A prevalent and versatile method for constructing the 5H-indeno[1,2-b]pyridine skeleton involves the one-pot condensation of 1,3-indanedione, an aldehyde, a methyl ketone (like acetophenone), and a nitrogen source, typically ammonium acetate. echemcom.com 1,3-Indanedione is a key precursor, a β-diketone with a fused benzene (B151609) ring, that readily undergoes condensation reactions. wikipedia.orggoogle.com

The reaction mechanism is thought to proceed through the initial Knoevenagel condensation of the aldehyde with 1,3-indanedione. echemcom.com Concurrently, the methyl ketone reacts with ammonium acetate to form an enamine. The subsequent Michael addition of this enamine to the Knoevenagel adduct, followed by cyclization and oxidation, affords the final indeno[1,2-b]pyridine product. echemcom.com Various catalysts can be employed to enhance the efficiency of this reaction.

A study comparing different catalysts for the synthesis of an indeno[1,2-b]pyridine derivative from 1,3-indandione, benzaldehyde, acetophenone, and ammonium acetate highlighted the superior performance of a nano CeO2/ZnO catalyst under reflux conditions, achieving a high yield in a short reaction time. echemcom.com

Table 1: Comparison of Catalysts for the Synthesis of an Indeno[1,2-b]pyridine Derivative

Catalyst Time (h) Yield (%)
Nano CeO2/ZnO 1.5 92
Other reported catalysts 3-12 80-90

Data sourced from a comparative study on catalyst efficiency. echemcom.com

Sequential Multicomponent Reactions for Functionalized Indeno[1,2-b]pyridine Derivatives

Sequential multicomponent reactions provide a strategic advantage for the synthesis of highly functionalized indeno[1,2-b]pyridine derivatives by allowing for controlled and stepwise introduction of various substituents. This approach enables the construction of complex molecular architectures that might be difficult to achieve through a one-pot MCR. researchgate.net

For instance, a synthetic route can be designed where a precursor is first assembled through a multicomponent reaction, and then subsequently modified in a second step to yield the final, more complex indeno[1,2-b]pyridine derivative. This allows for greater control over the final structure and the introduction of specific functional groups required for particular applications.

Cascade Cyclization and Intramolecular Annulation Routes for Indeno[1,2-b]pyridine Ring Formation

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where a single synthetic operation triggers a series of intramolecular transformations to form complex cyclic systems. These routes are particularly valuable for constructing the fused ring system of indeno[1,2-b]pyridines.

One reported method involves a cascade cyclization and Friedel-Crafts reaction of 4-methyl-N-(pent-4-yn-1-yl)benzenesulfonamides with aldehydes to produce 1-tosyl-2,3,4,5-tetrahydro-1H-indeno[1,2-b]pyridines in good yields. nih.gov This methodology highlights the power of cascade reactions in rapidly building the core structure. Another approach utilizes the intramolecular cyclization of β-enamino diketones followed by annulation with a suitable partner to construct fused heterocyclic systems. nih.gov Gold-catalyzed cascade cyclizations of diynes have also been developed for the direct synthesis of various fused indoles, a strategy that could potentially be adapted for indenopyridine synthesis. acs.org

Catalytic Synthesis of Indeno[1,2-b]pyridine Scaffolds

The use of catalysts is crucial in modern organic synthesis to enhance reaction rates, improve yields, and promote selectivity under milder conditions. Both homogeneous and heterogeneous catalysts have been employed in the synthesis of indeno[1,2-b]pyridines.

Heterogeneous Catalysis (e.g., Nano CeO2/ZnO)

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and often lower cost and toxicity. chemiitkgp-mcdaslab.com In the context of indeno[1,2-b]pyridine synthesis, a nano-composite of cerium oxide and zinc oxide (CeO2/ZnO) has proven to be a highly effective and recyclable heterogeneous catalyst. echemcom.comsamipubco.com

The proposed mechanism for the nano CeO2/ZnO catalyzed synthesis involves the activation of the aldehyde's carbonyl group by the Lewis acidic sites on the catalyst surface. echemcom.com This facilitates the nucleophilic attack by 1,3-indanedione. The catalyst's properties, such as its high surface area and the synergistic effects between CeO2 and ZnO, contribute to its high catalytic activity. nih.govnih.govsruc.ac.uk The use of such nanocatalysts represents a green and efficient approach to the synthesis of these important heterocyclic compounds. samipubco.com

Lewis Acid Catalysis and Organocatalysis

The development of catalytic systems that are both efficient and environmentally benign is a key focus in contemporary synthetic chemistry. For the synthesis of indeno[1,2-b]pyridine derivatives, both Lewis acid and organocatalytic methods have shown considerable promise.

Lewis Acid Catalysis:

Lewis acids have been effectively employed to catalyze the formation of the indeno[1,2-b]pyridine core. One notable example involves the use of a nano-composite of cerium(IV) oxide and zinc oxide (nano CeO2/ZnO) as a heterogeneous and recyclable catalyst. echemcom.com This catalyst facilitates the synthesis of indenopyridine derivatives with high efficiency under reflux conditions. echemcom.com The catalytic activity of this system is attributed to the synergistic effects of the metal oxides, which activate the substrates and promote the cyclization cascade.

Another approach utilizes copper(II) oxide supported on zeolite-Y (CuO/zeolite-Y) as a heterogeneous catalyst. This system has proven effective in the synthesis of indeno-[1,2-b]-quinoline-9,11-(6H,10H)-dione derivatives. nih.gov The catalyst exhibits both Brønsted and Lewis acidic sites, which are crucial for the condensation reaction. nih.gov The porous structure of the zeolite support plays a vital role in enhancing the catalytic activity and selectivity. nih.gov

Organocatalysis:

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green alternative to metal-based catalysts. In the context of indeno[1,2-b]pyridine synthesis, 3,5-bis(trifluoromethyl) phenylammonium triflate (BFPAT) has been identified as an effective organocatalyst. This catalyst promotes the one-pot, four-component condensation reaction of an aldehyde, an aromatic ketone, 1,3-indanedione, and ammonium acetate to yield indeno[1,2-b]pyridine derivatives in excellent yields. The use of this catalyst is characterized by the simplicity of the operation and the ease of purification of the products.

While direct applications of chitosan (B1678972) and tribromomelamine in the synthesis of this compound are not extensively documented, the broader utility of chitosan-based catalysts in heterocyclic synthesis is well-established. researchgate.netnih.govnih.gov Chitosan, a natural biopolymer, can be functionalized to create heterogeneous catalysts that are both effective and recyclable. researchgate.netnih.gov For instance, chitosan-grafted-poly(4-vinylpyridine) has been used as a catalyst for various organic transformations. mdpi.com These chitosan-based catalysts offer a sustainable platform for the synthesis of complex heterocyclic systems. mdpi.com

Ionic Liquid-Mediated Synthetic Protocols

Ionic liquids (ILs), with their unique properties such as low vapor pressure, high thermal stability, and tunable solvency, have been explored as environmentally friendly reaction media and catalysts for a variety of organic transformations. While specific protocols for the synthesis of this compound using ionic liquids are not extensively reported, the synthesis of other aza-polycyclic aromatic hydrocarbons (aza-PAHs) has been successfully achieved in these media. nih.govnih.gov

The synthesis of pyridinium-based ionic liquids themselves is a well-established process, typically involving the quaternization of pyridine with an appropriate alkyl halide. These ionic liquids can then be employed as solvents or co-catalysts in subsequent reactions. The choice of the cation and anion of the ionic liquid can significantly influence the reaction outcome by altering the solubility of reactants and intermediates and by modulating the catalytic activity.

Stereoselective Synthetic Pathways for Indeno[1,2-b]pyridine Derivatives

The development of stereoselective methods for the synthesis of indeno[1,2-b]pyridine derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Recent research has focused on creating chiral centers within the indenopyridine framework with high levels of control.

One successful approach has been the synthesis of functionalized indeno[1,2-b]pyridin-2-ones that contain all-carbon quaternary stereogenic centers. This has been achieved through a divergent synthesis strategy that relies on an aza-semipinacol-type rearrangement. This method provides access to structurally complex and functionally diverse indenopyridinones that are challenging to obtain through other synthetic routes.

Furthermore, regio- and stereoselective 1,3-dipolar cycloaddition reactions have been employed to construct spiro[indeno[1,2-b]quinoxaline-pyrrolidine] hybrids. rsc.org In these reactions, an azomethine ylide is generated in situ and reacts with a dipolarophile to afford the spirocyclic product with excellent control over the stereochemistry. rsc.org The reaction of dinitriles with L-proline and quinoxalinones also yields spiropyrrolizidines with notable regioselectivity, which is influenced by the electronic nature of the substituents on the dipolarophile. rsc.org

Post-Synthetic Modifications and Functionalization of the Indeno[1,2-b]pyridine Core

The ability to introduce a variety of functional groups onto the core heterocyclic system is crucial for the development of new derivatives with tailored properties. Post-synthetic modifications of the indeno[1,2-b]pyridine scaffold can be achieved through a range of modern synthetic methodologies.

C-H Functionalization:

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex organic molecules. rsc.org For pyridine-containing heterocycles, transition metal-catalyzed C-H activation offers a route to introduce new carbon-carbon and carbon-heteroatom bonds. researchgate.net For instance, Rh(III)-catalyzed C-H annulation of N-pyrimidinyl aryl amines with cyclic 1,3-diones in water has been shown to produce tetrahydrocarbazole derivatives. researchgate.net Similar strategies could potentially be applied to the indeno[1,2-b]pyridine system to introduce functional groups at specific positions.

Cross-Coupling Reactions:

Chemical Reactivity and Derivatization of the 4 Methyl 5h Indeno 1,2 B Pyridine System

Oxidative Transformations of Dihydropyridine (B1217469) Precursors to Aromatized Indenopyridines

The synthesis of highly substituted pyridines, including the indenopyridine system, often proceeds through the oxidation of dihydropyridine (DHP) precursors. nih.gov This aromatization is a critical step and can be achieved using a variety of oxidizing agents. While some DHPs can be isolated, they often exhibit significant decomposition during chromatographic purification, making in-situ oxidation of crude DHP reaction mixtures a more practical approach. nih.gov

A common challenge in the oxidation of dihydropyridines is the potential for side reactions, such as oxidative dealkylation, where a substituent is lost from the pyridine (B92270) ring. nih.gov The choice of oxidant and reaction conditions is therefore crucial for achieving high yields of the desired aromatized product. For instance, a screen of oxidants for the conversion of a dihydropyridine to its corresponding pyridine revealed that 10% Palladium on carbon (Pd/C) with air as the oxidant in acetic acid provided the clean formation of the pyridinium (B92312) salt. nih.gov

The following table summarizes the results of an oxidant screen for the conversion of a dihydropyridine (DHP 3) to its corresponding pyridine (13).

EntryOxidantSolventTemperature (°C)Result
1MnO₂CH₂Cl₂23Trace
2Mn(OAc)₃/H₃IO₅AcOH23Trace
3DDQEtOAc23Trace
4Ph₃CClCH₂Cl₂2312
5Pd/C, airAcOH5013, 70%
Data sourced from a study on the synthesis of highly substituted pyridines. nih.gov

The oxidative aromatization of Hantzsch 1,4-dihydropyridines is a well-established and versatile method for synthesizing a wide array of polysubstituted pyridines. mdpi.com These reactions are fundamental in producing compounds with significant applications in pharmacology and organic synthesis. mdpi.com

Functionalization at the Pyridine Nitrogen Atom (e.g., N-Oxide Formation)

The nitrogen atom in the pyridine ring of the 4-methyl-5H-indeno[1,2-b]pyridine system is a key site for functionalization, most notably through the formation of N-oxides. Pyridine N-oxides are valuable intermediates in organic synthesis, as the N-oxide group alters the reactivity of the pyridine ring, facilitating reactions that are otherwise difficult to achieve. scripps.eduwikipedia.org

The oxidation of pyridines to their corresponding N-oxides can be accomplished using various oxidizing agents, with peroxy acids like peroxybenzoic acid being historically significant. wikipedia.org The formation of the N-oxide increases the electron density at the 2- and 4-positions of the pyridine ring, making them more susceptible to electrophilic attack. Conversely, it activates the ring towards nucleophilic substitution. scripps.eduyoutube.com

The reactivity of pyridine N-oxides allows for a range of transformations. For example, they can be used to introduce substituents at the 2- and 4-positions of the pyridine ring, followed by deoxygenation to restore the pyridine. wikipedia.org This strategy is particularly useful for synthesizing substituted pyridines that are not readily accessible through direct substitution on the parent pyridine.

The following table highlights the properties of Pyridine N-oxide:

PropertyValue
Chemical FormulaC₅H₅NO
Molar Mass95.101 g·mol⁻¹
AppearanceColourless solid
Melting Point65 to 66 °C
Boiling Point270 °C
Acidity (pKa of conjugate acid)0.8
Data for the parent Pyridine N-oxide. wikipedia.org

Substituent Effects on Reaction Pathways and Selectivity

The presence of substituents on the this compound ring system can significantly influence the pathways and selectivity of its chemical reactions. Electron-donating or electron-withdrawing groups can alter the electron density distribution within the fused ring system, thereby affecting the reactivity of different positions.

For instance, in the alkylation of 4-methoxypyridine (B45360) derivatives, the presence of electron-withdrawing groups on the pyridine ring was found to favor the formation of 1-methylpyridones over pyridinium ions. researchgate.net This indicates that substituents can direct the outcome of a reaction towards a specific product. When the substituent at position 2 was changed from an electron-donating methyl group to an electron-withdrawing chloro or carboxyl group, the yield of the corresponding pyridone increased. researchgate.net

The nature of the substituent also plays a crucial role in multicomponent reactions for the synthesis of substituted pyridines. The use of different β-dicarbonyl compounds and other reactants in the synthesis of 4-methyl-substituted 5-nitro-1,4-dihydropyridines allows for the introduction of various functional groups, leading to a diverse library of compounds. mdpi.com

The following table illustrates the effect of substituents on the yield of 1-methylpyridone formation from 4-methoxypyridine derivatives.

Substituent at position 2ProductYield (%)
-CH₃1,2-dimethylpyridin-4(1H)-oneLower
-Cl2-chloro-1-methylpyridin-4(1H)-oneHigher
-COOH1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acidHigher
Qualitative data based on findings from a study on substituent effects. researchgate.net

Formation of Spiro-Heterocyclic Systems Incorporating the Indeno[1,2-b]pyridine Moiety

The indenopyridine framework can serve as a building block for the construction of more complex spiro-heterocyclic systems. Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry and materials science. wikipedia.org

A notable example is the synthesis of spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-2′,10,12-triones. These complex molecules are formed through a one-pot, pseudo-four-component reaction involving 1,3-indandione, aromatic amines, and isatins. nih.gov This reaction highlights the ability of the indenopyridine system to participate in multicomponent reactions to generate structurally diverse and complex heterocyclic architectures. The indenopyridine motif is found in various natural products and synthetic compounds exhibiting a range of biological activities. nih.gov

The formation of these spiro compounds often involves the creation of a spiro-carbon atom at the junction of the indenopyridine and another heterocyclic ring. The efficiency of these syntheses can be enhanced by the use of catalysts, such as nano-ordered mesoporous silica (B1680970) functionalized with sulfonic acid groups (MCM-41-SO₃H). nih.gov

Regioselective and Chemoselective Transformations of the Fused Ring System

The fused ring system of this compound presents multiple reactive sites, making regioselective and chemoselective transformations a key area of study. The ability to selectively functionalize one part of the molecule while leaving other parts untouched is crucial for the synthesis of well-defined derivatives.

The inherent reactivity differences between the indene (B144670) and pyridine moieties, as well as the influence of the methyl group, allow for a degree of control over reaction outcomes. For example, electrophilic aromatic substitution is expected to occur at specific positions based on the electronic properties of the ring system.

While specific studies on the regioselective and chemoselective transformations of this compound itself are not extensively detailed in the provided search results, the principles can be inferred from the reactivity of related pyridine and indene systems. For instance, the oxidation of dihydropyridine precursors to pyridines must be chemoselective to avoid unwanted side reactions on other functional groups present in the molecule. nih.gov Similarly, functionalization of the pyridine nitrogen via N-oxide formation is a chemoselective process that targets the nitrogen atom specifically. scripps.edu

Further research into the specific regioselective and chemoselective reactions of the this compound system would be valuable for expanding its synthetic utility and enabling the targeted synthesis of novel derivatives with potentially interesting properties.

Structure Activity Relationship Sar Studies of Indeno 1,2 B Pyridine Derivatives

Elucidation of Key Pharmacophoric Features within the Indeno[1,2-b]pyridine Scaffold

The fundamental structure of the 5H-indeno[1,2-b]pyridine ring system serves as a critical pharmacophore, characterized by its rigid, planar, and hydrophobic nature. This tricyclic core is a key determinant for the interaction with biological targets, most notably DNA and associated enzymes like topoisomerase IIα. nih.gov

Molecular modeling and docking studies have revealed that the flat aromatic surface of the indeno[1,2-b]pyridine ring fits effectively into the minor groove of the DNA double helix. nih.gov This interaction is primarily driven by hydrophobic forces between the aromatic rings of the compound and the purine (B94841) or pyrimidine (B1678525) bases of DNA. nih.gov

A crucial pharmacophoric feature for potent topoisomerase IIα inhibitory activity is the presence of a hydroxyl group, often on a phenyl substituent. This hydroxyl group can act as a hydrogen bond donor, forming a key interaction with the phosphate (B84403) backbone of DNA, thereby enhancing the binding affinity and stabilizing the drug-DNA complex. nih.gov The planar structure, combined with a strategically placed hydrogen bonding moiety, constitutes the core pharmacophoric requirements for this specific biological activity. nih.gov

Influence of Substituent Position and Nature on Modulating Bioactivity

The biological activity of indeno[1,2-b]pyridine derivatives can be finely tuned by altering the position and chemical nature of various substituents on the core scaffold. Research has systematically explored how different functional groups at specific positions influence the compound's efficacy, particularly its anticancer properties.

The substitution pattern on the aryl ring at the 4-position of the indeno[1,2-b]pyridine system has been shown to be a significant modulator of cytotoxic activity. Studies on a series of 4-[2-amino-3-cyano-5-oxo-4-substituted-aryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide derivatives against the MCF-7 breast cancer cell line have provided clear SAR insights. consensus.app For instance, the presence of a 4-chlorophenyl group at the 4-position resulted in a compound with an IC₅₀ value of 4.34 μM, which was more potent than the reference drug Doxorubicin. consensus.app In contrast, introducing a 3,4,5-trimethoxyphenyl group at the same position led to a significant decrease in activity (IC₅₀ > 100 μM). consensus.app This highlights the sensitivity of the 4-position to both electronic and steric effects of the substituents.

Below is an interactive data table summarizing the in vitro anticancer activity of various substituted indeno[1,2-b]pyridine derivatives against the MCF-7 cell line. consensus.app

Compound IDSubstituent (R) at 4-positionIC₅₀ (μM)Activity Level
6a Phenyl10.32Moderate
6b 4-Fluorophenyl11.20Moderate
6c 2-Chlorophenyl12.00Moderate
6d 4-Chlorophenyl4.34High
6e 2,4-Dichlorophenyl10.12Moderate
6f 2-Bromophenyl14.30Moderate
6h 4-Methylphenyl11.40Moderate
6i 4-Methoxyphenyl34.20Weak
6j 3,4-Dimethoxyphenyl45.10Weak
6k 4-Hydroxy-3-methoxyphenyl56.20Weak
6l 3-Nitrophenyl41.20Weak
6m 4-Nitrophenyl39.40Weak
6n 4-(Dimethylamino)phenyl6.84High
6o 2-Furyl21.30Weak
6p 2-Thienyl15.60Moderate
6q 3,4,5-Trimethoxyphenyl>100Weak
Doxorubicin -5.40Reference

Similarly, in the closely related indeno[1,2-b]quinoline series, small, lipophilic substituents at the 4-position were found to significantly enhance potency in cell culture. nih.gov This suggests a common SAR trend across these fused heterocyclic systems where the 4-position is a critical site for modification.

Design Principles for Optimizing Specific Biological Interactions

The collective SAR data has informed several key design principles for optimizing the interaction of indeno[1,2-b]pyridine derivatives with their biological targets.

To achieve high cytotoxic potency, a different set of design principles has emerged from studies on dimeric indeno[1,2-b]quinolines, which can be extrapolated to the indeno[1,2-b]pyridine scaffold. nih.gov One successful strategy involves the creation of dimeric structures linked via carboxamide groups. The nature of the linker is crucial; compounds with mono-cationic linker chains demonstrated higher potency than their monomeric counterparts. nih.gov Furthermore, dimers with specific dicationic linkers exhibited exceptionally high potencies, with IC₅₀ values in the nanomolar range. nih.gov The combination of dimerization with small, lipophilic substituents at the 4-position represents a powerful design strategy for maximizing anticancer activity. nih.gov

Comparative SAR Analysis with Other Related Heterocyclic Systems

The SAR of indeno[1,2-b]pyridines can be better understood when compared with other structurally related heterocyclic systems, such as indeno[1,2-b]quinolines and pyrido[3,4-b]indoles.

Indeno[1,2-b]quinolines: This system is a close analogue, differing by the fusion of a benzene (B151609) ring instead of a pyridine (B92270) ring to the indene (B144670) core. The SAR for anticancer activity shows remarkable parallels. For instance, the importance of small, lipophilic substituents at the 4-position for enhanced cytotoxicity is a shared feature. nih.gov Furthermore, the strategy of dimerization to dramatically increase potency has been successfully demonstrated in the indeno[1,2-b]quinoline series, suggesting this would be a viable approach for optimizing indeno[1,2-b]pyridine derivatives as well. nih.gov

Pyrido[3,4-b]indoles: These compounds, also known as β-carbolines, are isomeric with certain substituted indeno[1,2-b]pyridines and also possess a planar, tricyclic core. SAR studies on 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indoles as NMDA receptor antagonists highlight the importance of substitution on the heterocyclic (pyridine) portion of the molecule. nih.gov For example, a 7-hydroxy group combined with a specific N-substituted butylphenyl chain was found to be optimal for potent inhibitory activity. nih.gov This contrasts with the current focus on the 4-aryl substituent in the indeno[1,2-b]pyridine series for anticancer activity, indicating that while the core scaffold is similar, the key positions for modulating different biological activities can vary significantly.

Quinolines: In a broader sense, the SAR of quinoline (B57606) derivatives offers some general insights. Studies have shown that for antiprion and antimalarial activities, specific substitution patterns on the quinoline ring are crucial. nih.gov The similarity in SAR for these two different activities for certain quinoline series suggests that common molecular targets might be involved. nih.gov This underscores a general principle in medicinal chemistry: a single heterocyclic scaffold can be decorated in various ways to target different biological pathways, a principle that holds true for the indeno[1,2-b]pyridine system.

Emerging Research Frontiers and Future Perspectives for 4 Methyl 5h Indeno 1,2 B Pyridine Research

Development of Novel and Green Synthetic Methodologies

The synthesis of the indeno[1,2-b]pyridine core and its derivatives is evolving towards more efficient, atom-economical, and environmentally benign methods. Researchers are moving away from traditional, often harsh, multi-step syntheses to innovative one-pot procedures and green catalytic systems.

A significant trend is the adoption of multicomponent reactions (MCRs), which allow for the construction of complex molecules like 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives from simple precursors in a single step. nih.gov These reactions are often catalyzed by simple reagents like ammonium (B1175870) acetate (B1210297) and acetic acid, enhancing their practicality. nih.gov Further refinement of these methods includes the use of microwave assistance, which can dramatically reduce reaction times and improve yields, as seen in the synthesis of various heterocyclic compounds. nih.govnih.gov

The principles of green chemistry are being actively integrated through the development and use of novel catalysts. For instance, a heterogeneous and recyclable nano-CeO2/ZnO catalyst has been successfully employed for the synthesis of indenopyridine derivatives under reflux conditions, offering high efficiency and the ability to reuse the catalyst. echemcom.com Similarly, magnetic multi-walled carbon nanotubes functionalized with dendrimers have been used to create a recoverable catalyst for the one-pot synthesis of dihydro-1H-indeno[1,2-b]pyridines, showcasing high yields in short reaction times using green solvents. researchgate.net

Other novel strategies include:

A 'one-pot' construction of 1-azafluorene (an indenopyridine isomer) derivatives via a Diels-Alder/retro-Diels-Alder cycloaddition sequence. mdpi.com

A base-catalyzed double annulation of isocyanoacetates with enynones, providing expeditious, one-pot access to 4-azafluorene derivatives. nih.gov

The use of L-proline, an organocatalyst, in combination with microwave irradiation for the synthesis of fluorinated and hydroxylated 2,4-diphenyl indenopyridinols. nih.gov

These advancements highlight a clear trajectory towards synthetic protocols that are not only more sophisticated in their chemical design but also more sustainable in their execution.

Table 1: Comparison of Modern Synthetic Methodologies for Indeno[1,2-b]pyridine Derivatives

Methodology Key Features Catalyst/Conditions Advantages Reference
Multicomponent Reaction Sequential one-pot synthesis Ammonium acetate / Acetic acid Direct synthesis, operational simplicity nih.gov
Heterogeneous Nanocatalysis Use of a solid-phase catalyst Nano CeO2/ZnO High efficiency, recyclable catalyst echemcom.com
Magnetic Nanocomposite Catalysis Magnetically recoverable catalyst MMWCNTs-D-(CH2)4-SO3H Green solvent, easy catalyst separation, reusability researchgate.net
Microwave-Assisted Synthesis Use of microwave irradiation L-proline Reduced reaction times, improved yields nih.gov
Domino Cycloaddition Diels-Alder/retro-Diels-Alder sequence Thermal or base-catalyzed Rapid construction of the core structure in one pot mdpi.com

Advanced Spectroscopic Characterization Techniques for Complex Derivatives

As the synthesis of increasingly complex indeno[1,2-b]pyridine derivatives becomes more common, the need for powerful analytical techniques to unambiguously determine their structure and properties grows. While standard techniques like FT-IR, UV-Vis, and basic 1D NMR (¹H and ¹³C) remain fundamental, researchers are increasingly relying on a suite of advanced spectroscopic methods. ekb.egrsc.org

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of novel compounds with high precision. researchgate.net For complex structures, especially those with multiple substitution patterns or potential isomers, advanced NMR techniques are indispensable. Two-dimensional (2D) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish through-space and through-bond correlations, respectively, which can definitively confirm the specific regioisomeric structure of a synthesized molecule. nih.gov

Single-crystal X-ray diffraction provides the ultimate structural proof, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. rsc.orgresearchgate.net This technique is invaluable for validating the structures of new derivatives and understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern their solid-state packing. rsc.org

Beyond structural elucidation, advanced spectrophotometric analysis is used to probe the photophysical properties of these compounds. mdpi.comresearchgate.net Techniques like fluorescence spectroscopy are employed to measure the emission properties of new derivatives, which is particularly relevant for applications in materials science and biological imaging. mdpi.comresearchgate.net The future of characterization in this field may involve the broader application of techniques like single-molecule spectroscopy (SMS) and surface-enhanced Raman spectroscopy (SERS), which offer the potential to study molecular processes and interactions with unprecedented detail at the nanoscale. mdpi.com

Expansion of Computational Modeling Applications in Indeno[1,2-b]pyridine Design

Computational chemistry has become an integral and predictive tool in the study of indeno[1,2-b]pyridines, complementing experimental work and guiding the design of new derivatives with desired properties. Molecular modeling techniques are increasingly used to understand structure-activity relationships (SAR), predict biological targets, and elucidate electronic properties. nih.gov

A key application is in the field of drug discovery. Molecular docking simulations are routinely used to predict how indenopyridine derivatives might bind to the active sites of biological targets like DNA or specific enzymes. nih.gov For example, docking and molecular dynamics (MD) simulations have been used to elucidate the probable binding modes of cytotoxic indeno[1,2-b]quinoline-9,11-diones with DNA, providing insights into their anticancer mechanism. nih.gov These in silico studies help to rationalize the results of biological assays and prioritize which compounds to synthesize and test, saving time and resources. nih.gov

Density Functional Theory (DFT) calculations are widely employed to investigate the fundamental electronic structure, molecular geometry, and vibrational frequencies of these molecules. rsc.orgnih.gov DFT can predict properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and chemical reactivity descriptors. nih.gov These theoretical calculations are often correlated with experimental data, such as comparing calculated vibrational spectra with experimental FT-IR spectra to confirm structural assignments. mdpi.com

Furthermore, computational tools are used to predict the pharmacokinetic properties of potential drug candidates. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness predictions, based on rules like Lipinski's Rule of Five, can be performed before a compound is ever synthesized, helping to identify derivatives with a higher probability of success in later developmental stages. nih.govplos.org

Table 2: Applications of Computational Modeling in Indeno[1,2-b]pyridine Research

Modeling Technique Application Insights Gained Reference
Molecular Docking Predicting binding modes with biological targets (e.g., enzymes, DNA) Identification of key interactions (H-bonds, hydrophobic), prediction of binding affinity nih.govnih.gov
Molecular Dynamics (MD) Simulating the dynamic behavior of ligand-target complexes Assessment of binding stability over time, conformational changes nih.govplos.org
Density Functional Theory (DFT) Calculating electronic structure and molecular properties Molecular geometry, orbital energies (HOMO/LUMO), reactivity, vibrational frequencies rsc.orgnih.gov
ADMET/Drug-Likeness Prediction In silico evaluation of pharmacokinetic properties Prediction of absorption, metabolism, toxicity; adherence to Lipinski's Rule of Five nih.govplos.org
Pharmacophore Modeling Identifying essential structural features for biological activity Development of a 3D model for designing new active compounds nih.gov

Interdisciplinary Research Avenues for Comprehensive Understanding of the Compound Class

The full potential of 4-Methyl-5H-indeno[1,2-b]pyridine and its analogues can only be realized through integrated, interdisciplinary research. The complexity of modern scientific challenges requires collaboration across traditional boundaries, merging expertise from synthetic chemistry, biology, pharmacology, computational science, and materials science.

A primary interdisciplinary avenue is the synergy between synthetic organic chemists and biologists/pharmacologists. Chemists design and create novel indenopyridine derivatives, which are then evaluated by biologists for specific activities, such as anticancer, antimicrobial, or enzyme inhibitory effects. nih.govontosight.ai The results of these biological screenings provide crucial feedback that informs the next cycle of molecular design and synthesis, creating a closed loop for the rational development of new therapeutic agents. nih.gov

The collaboration between experimental chemists and computational scientists represents another powerful research frontier. As described previously, computational modeling can predict the properties and biological activities of virtual compounds, allowing synthetic chemists to focus their efforts on the most promising candidates. nih.govplos.org This partnership accelerates the discovery process and deepens the understanding of underlying mechanisms.

Furthermore, the intersection of indenopyridine chemistry with materials science is an emerging area of interest. The development of novel catalysts, such as the nanomaterials used in green synthesis, is a direct result of collaboration between materials scientists and organic chemists. echemcom.comresearchgate.net The unique photophysical properties of some indenopyridine derivatives, such as fluorescence, also open up possibilities for their use in advanced materials, such as organic light-emitting diodes (OLEDs) or biological sensors, requiring joint efforts from chemists, physicists, and engineers. mdpi.commdpi.com A comprehensive understanding of this compound class, from its synthesis to its ultimate function, is thus intrinsically linked to the convergence of these diverse scientific disciplines.

Q & A

Q. What are the established synthetic routes for 4-methyl-5H-indeno[1,2-b]pyridine derivatives, and how can their efficiency be optimized?

Synthesis typically involves multi-step protocols starting from indanone, aromatic aldehydes, and malononitrile. A sequential multicomponent reaction under catalytic conditions (e.g., ammonium acetate/acetic acid) yields 2-amino-4-(substituted phenyl) derivatives . Classical methods like Claisen-Schmidt condensation and Kröhnke pyridine synthesis are also employed, with optimization focusing on solvent selection, temperature control (e.g., reflux in ethanol), and catalyst efficiency (e.g., cellulose-sulfuric acid) . Reaction yields can be improved via microwave-assisted or ultrasonic irradiation techniques .

Q. How is structural characterization of this compound derivatives performed?

Comprehensive characterization uses:

  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and carbon frameworks .
  • Mass spectrometry (HRMS) : Confirms molecular formulas (e.g., [M+H]⁺ peaks with <5 ppm error) .
  • X-ray crystallography : Resolves stereochemistry in spiro-fused derivatives (e.g., spiro[diindeno-pyridine-indoline]triones) .

Q. What preliminary biological assays are used to evaluate this compound derivatives?

  • Antiproliferative activity : Tested against cancer cell lines (e.g., PC-3, LNCaP) via MTT assays, with IC₅₀ values calculated .
  • Enzyme inhibition : Topoisomerase I/II or MAO-B inhibition assays using fluorometric or spectrophotometric methods .
  • Metastasis suppression : MMP-9 inhibition measured via gelatin zymography in prostate cancer models .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound derivatives?

  • Substituent position : Methoxy groups at positions 6 and 7 on the indeno nucleus and 4-hydroxy-3-methoxy phenyl at C4 enhance antiproliferative activity .
  • Electron-withdrawing groups : Para-CF₃ on 3-phenyl derivatives increases MAO-B inhibition (IC₅₀ = 90 nM) by enhancing lipophilicity and electronic effects .
  • Spiro-fusion : Spiro[indeno-pyridine-indole] derivatives show improved metabolic stability due to rigid conformations .

Q. What conformational dynamics govern the interaction of this compound derivatives with biological targets?

  • Rotational barriers : Active diastereomers (H4a,H5-trans) adopt non-minimal-energy conformations during receptor binding, as shown by NMR and computational studies .
  • Epimerization : Rapid equilibration between diastereomers (e.g., dr 4.8:1 in CDCl₃ vs. 1.2:1 in DMSO-d₆) impacts bioavailability .

Q. How can reaction mechanisms for key transformations (e.g., cycloadditions) be elucidated?

  • Huisgen 1,4-dipolar cycloaddition : Monitored via HPLC and NMR to track diastereomer ratios and transition states .
  • Aza-Wittig reactions : Phosphorane intermediates facilitate C–C bond formation, with oxidation (CrO₃/t-BuOOH) yielding pyridinones .

Q. What green chemistry approaches improve the synthesis of this compound derivatives?

  • Catalyst design : PEGOSO₃H-H₂O or [NMP]H₂PO₄ under ultrasonication reduces reaction times (<40 minutes) and improves yields (>85%) .
  • Solvent-free conditions : Multicomponent reactions using grinding or microwave irradiation minimize waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.